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Compound of Interest

Compound Name: 2C-B-Butterfly

Cat. No.: B12644935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological

properties of 2C-B-Butterfly, a conformationally-restricted phenethylamine derivative. The

information is intended for research, scientific, and drug development applications only and this

compound is not for human or veterinary use.

Core Molecular Data
2C-B-Butterfly, systematically named 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-

g]chromen-5-yl)ethan-1-amine, is a synthetic phenethylamine first synthesized in 1999 by

Michael S. Whiteside and Aaron Monte.[1] Its rigid hexahydrobenzodipyran core structure,

which incorporates the methoxy groups of its parent compound 2C-B into a saturated ring

system, results in a notable pharmacological profile.[1]

Identifier Value Source

Molecular Formula C₁₄H₁₈BrNO₂ [1]

Molecular Weight 312.21 g/mol [1]

CAS Number 502659-24-7 [1]

Pharmacological Profile
2C-B-Butterfly is recognized for its activity as a serotonin receptor agonist, with a pronounced

selectivity for the 5-HT2C receptor subtype over the 5-HT2A receptor.[1] This selectivity is a
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distinguishing feature compared to its parent compound, 2C-B, and is attributed to its

constrained molecular conformation.[1]

Receptor Binding Affinity
The primary research value of 2C-B-Butterfly lies in its potential as a selective molecular tool

for investigating the roles of 5-HT2C receptors in the central nervous system.[1]

Receptor Subtype Binding Affinity (Ki) Notes Source

5-HT2A 1.76 nM

High affinity,

consistent with

psychedelic potential.

[1]

5-HT2C Not specified

Reported to have

higher selectivity over

5-HT2A. Specific Ki

values are not readily

available in public

literature but are likely

contained in the

primary research by

Whiteside et al.

(2002).

[1]

Signaling Pathway
The 5-HT2 receptor subfamily, including the 5-HT2A and 5-HT2C subtypes, primarily couples to

Gq/11 proteins.[2] Activation of these G protein-coupled receptors (GPCRs) initiates a well-

defined intracellular signaling cascade.
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Caption: Gq/11 Signaling Pathway of 5-HT2A/2C Receptors.

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 2C-B-Butterfly are not readily

available in the public domain. The following sections describe generalized methodologies

based on standard practices for similar compounds.

Synthesis Workflow (Hypothetical)
The original synthesis of 2C-B-Butterfly was reported by Whiteside and Monte in 1999.[1]

While the specific, detailed protocol is not publicly available, a plausible synthetic route can be

inferred from retrosynthetic analysis of related compounds. A key disconnection is at the

secondary amine, suggesting a reductive amination between 2C-B and 2-

methoxybenzaldehyde.[1]
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Starting Materials:
- 2,5-dimethoxy-4-bromobenzaldehyde

- Nitromethane

Henry Reaction

Reduction of Nitroalkene

2C-B
(2-(4-bromo-2,5-dimethoxyphenyl)ethanamine)

Reductive Amination
with 2-methoxybenzaldehyde

Purification
(e.g., Chromatography)

2C-B-Butterfly

Click to download full resolution via product page

Caption: Hypothetical Synthesis Workflow for 2C-B-Butterfly.

Receptor Binding Assay Protocol (Representative)
To determine the binding affinity (Ki) of 2C-B-Butterfly for 5-HT2A and 5-HT2C receptors, a

competitive radioligand binding assay would be employed. The following is a representative
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protocol.

1. Materials:

Membrane preparations from cells expressing human 5-HT2A or 5-HT2C receptors.
Radioligand (e.g., [³H]ketanserin for 5-HT2A).
2C-B-Butterfly (test compound).
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Wash buffer (ice-cold).
Glass fiber filter plates.
Scintillation cocktail.

2. Procedure:

Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed
concentration of the radioligand, and varying concentrations of 2C-B-Butterfly. Include
control wells for total binding (no competitor) and non-specific binding (excess of a known
non-labeled ligand).
Equilibration: Incubate the plates to allow the binding to reach equilibrium.
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a
cell harvester to separate bound from free radioligand.
Washing: Wash the filters multiple times with ice-cold wash buffer.
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the
radioactivity using a scintillation counter.

3. Data Analysis:

Calculate the specific binding for each concentration of the test compound.
Plot the percentage of specific binding against the logarithm of the test compound
concentration to generate a competition curve.
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand) from the curve.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

Analytical Characterization Workflow (Representative)
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a

standard method for the separation, identification, and quantification of phenethylamines.
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Sample Preparation
(e.g., Dissolution in appropriate solvent)

HPLC Separation
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Caption: Representative Analytical Workflow using HPLC-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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